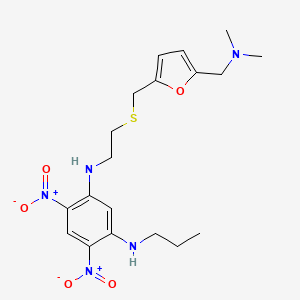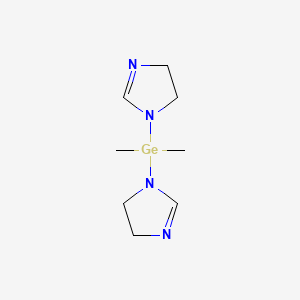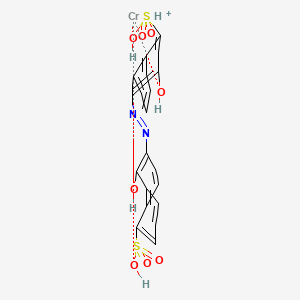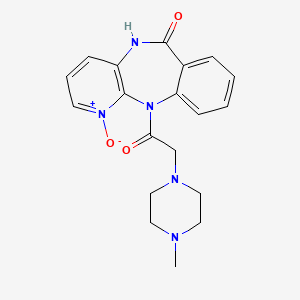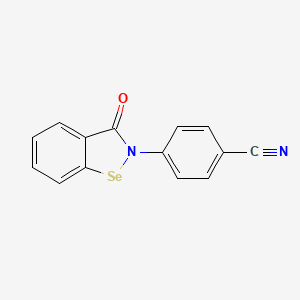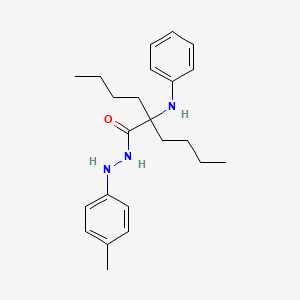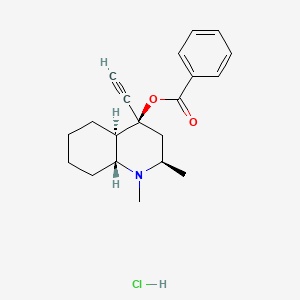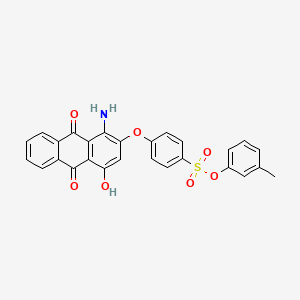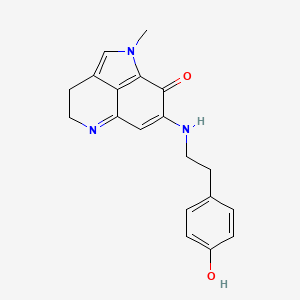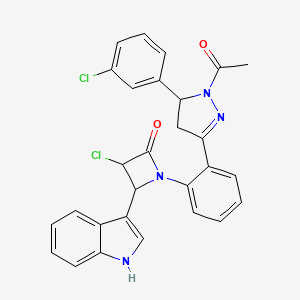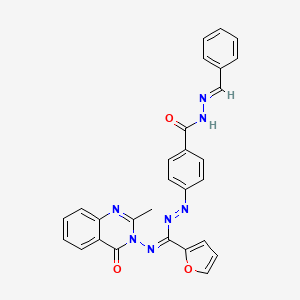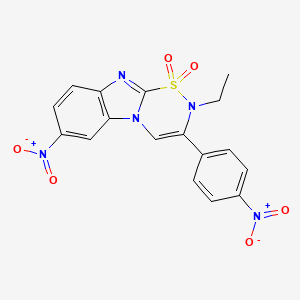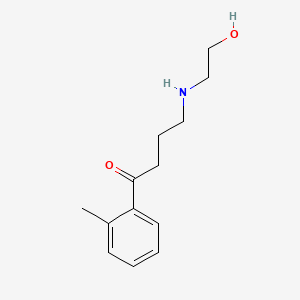
1-Butanone, 4-((2-hydroxyethyl)amino)-1-(2-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanone, 4-((2-hydroxyethyl)amino)-1-(2-methylphenyl)- is a complex organic compound with a unique structure that includes a butanone backbone, a hydroxyethylamino group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 4-((2-hydroxyethyl)amino)-1-(2-methylphenyl)- typically involves multi-step organic reactions One common method includes the reaction of 1-butanone with 2-hydroxyethylamine in the presence of a catalyst to form the hydroxyethylamino group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-Butanone, 4-((2-hydroxyethyl)amino)-1-(2-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-Butanone, 4-((2-hydroxyethyl)amino)-1-(2-methylphenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butanone, 4-((2-hydroxyethyl)amino)-1-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The hydroxyethylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-Butanone, 4-((2-hydroxyethyl)amino)-1-phenyl-: Similar structure but lacks the methyl group on the phenyl ring.
1-Butanone, 4-((2-aminoethyl)amino)-1-(2-methylphenyl)-: Similar structure but with an aminoethyl group instead of hydroxyethyl.
Uniqueness
1-Butanone, 4-((2-hydroxyethyl)amino)-1-(2-methylphenyl)- is unique due to the presence of both the hydroxyethylamino group and the 2-methylphenyl group, which confer specific chemical and biological properties
Properties
CAS No. |
133845-32-6 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
4-(2-hydroxyethylamino)-1-(2-methylphenyl)butan-1-one |
InChI |
InChI=1S/C13H19NO2/c1-11-5-2-3-6-12(11)13(16)7-4-8-14-9-10-15/h2-3,5-6,14-15H,4,7-10H2,1H3 |
InChI Key |
YNWFHKPVONKNFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CCCNCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


